

Spectroscopic Profile of 5-Azidoindole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-azido-1H-indole, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for **5-azidoindole**, this report also includes representative spectroscopic information for the closely related isomer, 4-azidoindole, to serve as a valuable reference. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Spectroscopic Data

The following tables summarize the key spectroscopic data for azidoindoles. It is important to note that while extensive searches were conducted, a complete, unified dataset for **5-azidoindole** was not readily available in published literature. Therefore, a comprehensive dataset for 4-azidoindole is presented as a close structural analog.

Table 1: ¹H NMR Spectroscopic Data for 4-Azido-1H-indole



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.25	br s	-	1H	N1-H
7.23	t	1.5	1H	Н3
7.15	t	8.0	1H	H6
7.08	d	8.2	1H	H7
6.75	d	7.7	1H	H5
6.68	t	2.5	1H	H2

Solvent: CDCl3

Table 2: ¹³C NMR Spectroscopic Data for 4-Azido-1H-indole

Chemical Shift (δ) ppm	Assignment
137.9	C7a
133.5	C4
126.1	C3a
124.9	C3
118.4	C6
113.8	C7
105.8	C5
100.2	C2

Solvent: CDCl3

Table 3: Infrared (IR) Spectroscopic Data



While a specific IR spectrum for **5-azidoindole** is not readily available, the characteristic absorption bands for the azide (-N₃) and indole functional groups are well-established.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Sharp	N-H stretch of indole
~2100	Strong, Sharp	Asymmetric stretch of azide (- N₃)
~1600-1450	Medium-Strong	C=C stretching of the aromatic and pyrrole rings
~1350	Medium	Symmetric stretch of azide (-N ₃)
~740	Strong	C-H out-of-plane bending of the ortho-disubstituted benzene ring

Table 4: Mass Spectrometry (MS) Data for 5-Azidoindole

The molecular formula for **5-azidoindole** is C₈H₆N₄.

m/z	Interpretation
158.06	[M] ⁺ (Molecular Ion)
130.06	[M - N ₂]+

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like **5-azidoindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei, or higher field strengths for increased



resolution. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). Data processing, including Fourier transformation and phase correction, is performed using standard NMR software.

Infrared (IR) Spectroscopy:

IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two, equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

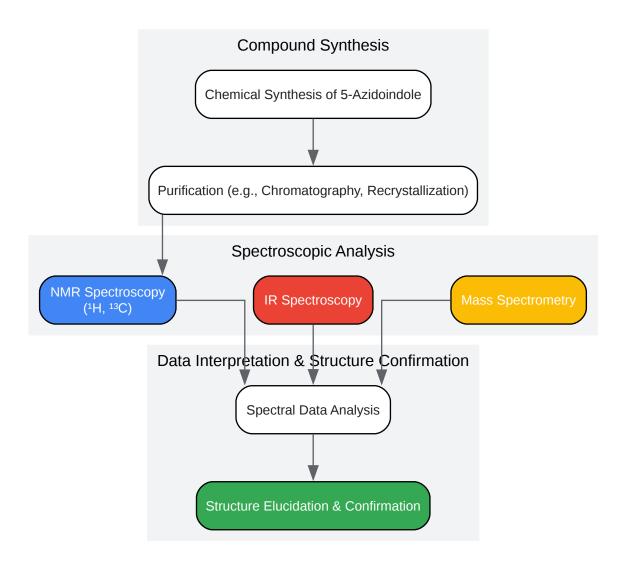
Mass Spectrometry (MS):

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The data is presented as a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Mandatory Visualization

Below is a diagram illustrating a typical workflow for the spectroscopic analysis of a synthesized chemical compound.





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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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